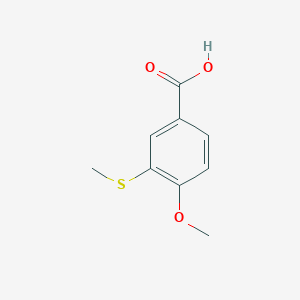

4-Methoxy-3-(methylthio)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-3-methylsulfanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3S/c1-12-7-4-3-6(9(10)11)5-8(7)13-2/h3-5H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKLIRIKNLSNYOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)O)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10452132 | |

| Record name | 4-Methoxy-3-methylsulfanylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87346-53-0 | |

| Record name | 4-Methoxy-3-methylsulfanylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of 4-Methoxy-3-(methylthio)benzoic acid

An In-Depth Technical Guide to the Physicochemical Properties of 4-Methoxy-3-(methylthio)benzoic acid

Introduction

This compound (CAS No. 87346-53-0) is a substituted aromatic carboxylic acid that serves as a valuable building block in organic synthesis. For researchers, scientists, and drug development professionals, a comprehensive understanding of its physicochemical properties is not merely academic; it is a critical prerequisite for its effective application in synthesis, purification, formulation, and quality control. These properties govern the compound's reactivity, solubility, stability, and bioavailability, directly influencing experimental design and the success of research and development endeavors.

This technical guide provides a detailed examination of the core physicochemical attributes of this compound. Moving beyond a simple data sheet, this document offers insights into the causality behind its properties, provides validated experimental protocols for its characterization, and grounds its claims in authoritative references.

Core Molecular and Physical Properties

The fundamental molecular and physical characteristics of a compound are the cornerstone of its chemical identity. The table below summarizes the key properties of this compound, providing a quick reference for laboratory use.

| Property | Value | Source |

| CAS Number | 87346-53-0 | |

| Molecular Formula | C₉H₁₀O₃S | |

| Molecular Weight | 198.24 g/mol | |

| Physical Form | Solid | |

| Purity (Typical) | ≥97% | |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions | |

| InChI Key | IKLIRIKNLSNYOF-UHFFFAOYSA-N |

Structural Elucidation and Spectroscopic Profile

The arrangement of atoms and functional groups dictates the entirety of a molecule's chemical behavior. The structure of this compound features a carboxylic acid, a methoxy group, and a methylthio group attached to a benzene ring. This unique combination of electron-donating and withdrawing groups, along with polar and nonpolar moieties, defines its spectroscopic signature.

Caption: pH-dependent ionization equilibrium of the carboxylic acid.

Experimental Protocols for Physicochemical Characterization

A self-validating system of protocols is essential for ensuring the quality and consistency of any chemical compound. The following workflows provide robust starting points for the analysis of this compound.

Caption: Logical workflow for quality control analysis.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from established methods for similar aromatic carboxylic acids and serves as a reliable starting point. [1]

-

Instrumentation & Consumables:

-

HPLC system with UV detector, autosampler, and column oven.

-

C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Acetonitrile (HPLC grade), Water (HPLC grade), Formic Acid.

-

0.45 µm syringe filters.

-

-

Chromatographic Conditions:

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start with a suitable ratio (e.g., 70% A, 30% B), and run a linear gradient to increase the percentage of B over 15-20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: Scan for optimal absorbance; 254 nm is a common starting point for aromatic compounds.

-

Injection Volume: 10 µL.

-

-

Sample Preparation:

-

Prepare a stock solution of 1 mg/mL in a 50:50 mixture of acetonitrile and water.

-

Dilute to a working concentration of approximately 0.1 mg/mL with the same diluent.

-

Filter the final solution through a 0.45 µm syringe filter before injection.

-

-

Analysis:

-

Inject the sample and integrate the peak area. Purity is determined by the area percent method, assuming all impurities have a similar response factor at the chosen wavelength. For quantitative analysis, a calibration curve with a reference standard is required. [2]

-

Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy

-

Instrumentation & Consumables:

-

NMR Spectrometer (400 MHz or higher).

-

5 mm NMR tubes.

-

Deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids as it helps in observing the acidic proton.

-

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent directly in the NMR tube.

-

Ensure the sample is fully dissolved; vortex if necessary.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

The chemical shifts, integration values, and multiplicity of the signals should be analyzed to confirm that the structure is consistent with this compound.

-

Safety and Handling

According to supplier safety data, this compound is classified with the GHS07 pictogram (exclamation mark). It is considered harmful if swallowed, in contact with skin, or if inhaled (Hazard statements H302, H312, H332). Precautionary Measures:

-

P261, P271: Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312, P302+P352, P304+P340: Follow specific first-aid measures in case of ingestion, skin contact, or inhalation.

Always handle this chemical in a fume hood using appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

Conclusion

This compound is a compound with a well-defined set of physicochemical properties derived from its unique substitution pattern. Its moderate lipophilicity, pH-dependent solubility, and distinct spectroscopic profile are key parameters that inform its use in synthetic and medicinal chemistry. The experimental protocols and safety guidelines provided in this guide offer a comprehensive framework for researchers to handle, analyze, and utilize this compound with confidence and precision, ensuring both the integrity of their results and the safety of their laboratory environment.

References

-

U.S. Environmental Protection Agency. (n.d.). Benzoic acid, 4-hydroxy-3-methoxy-, methyl ester - Substance Details. Retrieved from [Link]

- Supporting Information for scientific publication. (n.d.).

-

National Center for Biotechnology Information. (n.d.). 4-(Methoxymethyl)benzoic acid. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Methoxy-3-(methoxymethyl)benzoic acid. PubChem Compound Database. Retrieved from [Link]

-

GRG Life Sciences. (n.d.). CAS NO 13205-48-6 4-(Methylthio)benzoic Acid. Retrieved from [Link]

-

Wiley-VCH GmbH. (n.d.). 4-Methoxy benzoic acid. SpectraBase. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure for related synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). The FT-IR spectra of the 4-(methylthio) benzoic acid... Retrieved from [Link]

-

Quick Company. (n.d.). A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy Benzoic Acid. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Synthesis of 4-methoxymethylbenzoic acid. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

-

Chemchart. (n.d.). 4-(methoxymethyl)benzoic acid (67003-50-3). Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 4-(Methylthio)benzoic acid (CAS 13205-48-6). Retrieved from [Link]

-

Chemsrc. (n.d.). 4-Methoxy-3-nitrobenzoic acid. Retrieved from [Link]

-

Cheméo. (n.d.). Benzoic acid, 4-(acetyloxy)-3-methoxy-, methyl ester (CAS 35400-19-2). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-methoxy-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents. (n.d.). CN101712641A - Method for preparing methylthio benzoic acid.

-

National Center for Biotechnology Information. (n.d.). 4-Methoxybenzoic Acid. PubChem Compound Database. Retrieved from [Link]

Sources

Spectroscopic Characterization of 4-Methoxy-3-(methylthio)benzoic Acid: A Technical Guide

Introduction

4-Methoxy-3-(methylthio)benzoic acid is a substituted aromatic carboxylic acid of interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring a carboxylic acid, a methoxy group, and a methylthio group on a benzene ring, imparts specific physicochemical properties that are crucial for its application. Accurate structural confirmation and purity assessment are paramount in any research or development context. This technical guide provides an in-depth analysis of the spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. As experimental spectra for this specific compound are not widely available in public repositories, this guide leverages predictive data grounded in the well-established principles of spectroscopy and comparative analysis with structurally related molecules. The methodologies and interpretations presented herein are designed to equip researchers, scientists, and drug development professionals with a robust framework for the characterization of this and similar molecules.

Below is the chemical structure of this compound.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. The analysis of proton (¹H) and carbon-13 (¹³C) NMR spectra provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is predicted to show distinct signals for the aromatic protons, the methoxy protons, the methylthio protons, and the carboxylic acid proton. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.0 | Singlet (broad) | 1H | -COOH | Carboxylic acid protons are highly deshielded and often appear as broad singlets due to hydrogen bonding. |

| ~7.75 | Doublet | 1H | H-2 | This proton is ortho to the electron-withdrawing carboxylic acid group, leading to a downfield shift. |

| ~7.65 | Doublet of doublets | 1H | H-6 | This proton is ortho to the carboxylic acid group and meta to the methoxy group. |

| ~7.10 | Doublet | 1H | H-5 | This proton is ortho to the electron-donating methoxy group, resulting in an upfield shift compared to other aromatic protons. |

| ~3.90 | Singlet | 3H | -OCH₃ | Methoxy protons typically appear as a sharp singlet in this region. |

| ~2.50 | Singlet | 3H | -SCH₃ | Methylthio protons are slightly deshielded compared to a methyl group on an aromatic ring and appear as a singlet. |

Expert Insights: The choice of a polar aprotic solvent like DMSO-d₆ is crucial for observing the acidic proton of the carboxylic acid, which might exchange with protic solvents like methanol-d₄ or D₂O. The predicted splitting pattern for the aromatic region (an ABX system) arises from the trisubstituted nature of the benzene ring.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrumentation:

-

Spectrometer: 400 MHz or higher field strength for better resolution.

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-32 scans are typically sufficient for ¹H NMR.

-

Relaxation Delay: 1-2 seconds.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) with a Fourier transform. Phase the spectrum and correct the baseline. Reference the chemical shifts to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal.

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~167.0 | -COOH | The carbonyl carbon of a carboxylic acid is highly deshielded and appears significantly downfield.[1] |

| ~158.0 | C-4 | This carbon is attached to the electron-donating methoxy group, causing a strong downfield shift. |

| ~131.0 | C-6 | Aromatic carbon adjacent to the carboxylic acid group. |

| ~128.0 | C-1 | The ipso-carbon attached to the carboxylic acid group. |

| ~125.0 | C-3 | This carbon is attached to the methylthio group. |

| ~123.0 | C-2 | Aromatic carbon ortho to the carboxylic acid group. |

| ~112.0 | C-5 | This carbon is ortho to the methoxy group and is shielded. |

| ~56.0 | -OCH₃ | The carbon of the methoxy group. |

| ~15.0 | -SCH₃ | The carbon of the methylthio group, which is less deshielded than the methoxy carbon. |

Expert Insights: The assignments are based on substituent effects on aromatic chemical shifts. The methoxy group is a strong electron-donating group, causing a significant downfield shift for the carbon it is attached to (C-4) and an upfield shift for the ortho-carbon (C-5). The methylthio group has a weaker effect.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation:

-

Spectrometer: 100 MHz or higher.

-

Pulse Program: Standard proton-decoupled pulse sequence.

-

Number of Scans: A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C and longer relaxation times.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing: Process the FID, phase the spectrum, and apply baseline correction. Reference the chemical shifts to the solvent peak of DMSO-d₆ (δ ~39.52 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations (stretching and bending).

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic acid |

| ~3050 | C-H stretch (aromatic) | Aromatic ring |

| ~2950 | C-H stretch (aliphatic) | -OCH₃, -SCH₃ |

| 1700-1680 | C=O stretch | Carboxylic acid |

| ~1600, ~1480 | C=C stretch | Aromatic ring |

| ~1250, ~1020 | C-O stretch | Aryl ether |

| ~920 (broad) | O-H bend (out-of-plane) | Carboxylic acid dimer |

| ~700 | C-S stretch | Thioether |

Expert Insights: The most characteristic feature in the IR spectrum of a carboxylic acid is the very broad O-H stretching absorption that spans from approximately 3300 to 2500 cm⁻¹.[2][3] This broadness is a result of hydrogen bonding, which forms a dimeric structure. The C=O stretch for an aromatic carboxylic acid is typically found between 1700 and 1680 cm⁻¹. The presence of both of these bands is strong evidence for the carboxylic acid functionality.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

-

Background Spectrum: Record a background spectrum of the clean ATR crystal to account for atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount of the solid this compound directly onto the ATR crystal.

-

Apply Pressure: Use the pressure anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition: Acquire the spectrum, typically over a range of 4000-650 cm⁻¹.

-

Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent, such as isopropanol.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and molecular formula of a compound. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Proposed Fragment | Formula of Fragment |

| 198 | [M]⁺˙ | [C₉H₁₀O₃S]⁺˙ |

| 183 | [M - CH₃]⁺ | [C₈H₇O₃S]⁺ |

| 153 | [M - COOH]⁺ | [C₈H₉OS]⁺ |

| 151 | [M - H₂O - CH₃]⁺ | [C₈H₅OS]⁺ |

| 138 | [M - SCH₃ - H]⁺ | [C₈H₆O₂]⁺ |

| 125 | [C₇H₅O₂]⁺ | [C₇H₅O₂]⁺ |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ |

Expert Insights: Under electron ionization (EI), the molecular ion ([M]⁺˙) is expected at m/z 198. A common fragmentation pathway for benzoic acids is the loss of the carboxylic acid group (a loss of 45 Da) to give the [M - COOH]⁺ fragment at m/z 153.[5] Another likely fragmentation is the loss of a methyl radical (a loss of 15 Da) from either the methoxy or methylthio group, resulting in a fragment at m/z 183. The stability of the aromatic ring will likely lead to a prominent molecular ion peak.

Proposed Fragmentation Pathway

Caption: A simplified proposed fragmentation pathway for this compound in EI-MS.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the compound in a volatile organic solvent like methanol or ethyl acetate. Derivatization to the methyl ester may be necessary to improve volatility for GC analysis.

-

GC Conditions:

-

Injector Temperature: 250 °C.

-

Column: A suitable capillary column (e.g., DB-5ms).

-

Oven Program: Start at a low temperature (e.g., 100 °C), then ramp to a higher temperature (e.g., 280 °C) to ensure elution.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[6]

-

Mass Range: Scan from m/z 40 to 300.

-

Ion Source Temperature: 230 °C.

-

-

Data Analysis: Analyze the total ion chromatogram (TIC) to identify the peak corresponding to the compound. Extract the mass spectrum for that peak and analyze the molecular ion and fragmentation pattern.

Integrated Spectroscopic Analysis Workflow

The definitive structural confirmation of this compound is achieved by integrating the data from all spectroscopic techniques. Each method provides a piece of the structural puzzle, and together they offer a self-validating system.

Sources

- 1. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. uni-saarland.de [uni-saarland.de]

4-Methoxy-3-(methylthio)benzoic Acid: A Novel Scaffold for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

In the ever-evolving landscape of medicinal chemistry, the identification of novel molecular scaffolds is a critical driver of innovation in drug discovery. This technical guide introduces 4-Methoxy-3-(methylthio)benzoic acid, a promising yet underexplored scaffold with significant potential for the development of new therapeutic agents. The unique arrangement of its functional groups—a carboxylic acid, a methoxy group, and a methylthio moiety—offers a versatile platform for chemical modification and the exploration of diverse biological activities. This document provides a comprehensive overview of this scaffold, including proposed synthetic routes, potential derivatization strategies, and prospective therapeutic applications. Detailed experimental protocols for the synthesis and biological evaluation of derivatives are also presented, aiming to equip researchers with the foundational knowledge to unlock the full potential of this novel scaffold.

Introduction: The Case for a New Scaffold

The quest for novel drugs is intrinsically linked to the exploration of new chemical space. Privileged scaffolds, molecular frameworks that can bind to multiple biological targets, are of particular interest in drug discovery. The this compound core represents a compelling starting point for the development of new chemical entities. The benzoic acid moiety provides a handle for forming amides, esters, and other functional groups, enabling the modulation of pharmacokinetic and pharmacodynamic properties. The methoxy group, a common feature in many approved drugs, can influence metabolic stability and receptor binding. The methylthio group, a bioisostere of the more common methoxy group, offers unique opportunities to modulate lipophilicity, electronic properties, and metabolic fate, potentially leading to improved drug candidates.

While direct research on the biological activities of derivatives of this compound is limited, the structural motifs present in this scaffold are found in a variety of bioactive molecules. For instance, thioanisole derivatives have been investigated for a range of pharmacological activities, and numerous substituted benzoic acids are known to possess therapeutic properties. This guide aims to bridge the current knowledge gap and stimulate further investigation into this promising scaffold.

Synthesis of the Core Scaffold: this compound

A robust and efficient synthesis of the core scaffold is paramount for any drug discovery program. Based on established organic chemistry principles, several synthetic routes can be envisioned for the preparation of this compound. A plausible and practical approach starts from the readily available 3-methoxy-4-hydroxybenzoic acid.

Proposed Synthetic Pathway

The proposed synthesis involves a three-step sequence: esterification of the carboxylic acid, introduction of the methylthio group via a Newman-Kwart rearrangement, and subsequent hydrolysis of the ester to yield the final product.

Topic: Discovery and Isolation of 4-Methoxy-3-(methylthio)benzoic Acid Analogs

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted benzoic acids are foundational scaffolds in medicinal chemistry, prized for their synthetic versatility and ability to engage with biological targets. The incorporation of a methoxy (-OCH₃) and a methylthio (-SCH₃) group onto this core structure, specifically in the 4- and 3-positions respectively, creates the 4-Methoxy-3-(methylthio)benzoic acid framework. This arrangement offers a unique combination of electronic and steric properties that are of significant interest in drug discovery. The methoxy group can act as a hydrogen bond acceptor and influence metabolic stability, while the methylthio moiety can modulate lipophilicity and provide a potential site for oxidative metabolism or specific binding interactions. This guide provides a comprehensive technical overview of the primary synthetic strategies for the "discovery" (synthesis) of these analogs and the rigorous methodologies for their subsequent "isolation" and purification. It is designed to serve as a foundational resource for researchers, explaining the causality behind experimental choices and providing detailed, field-proven protocols.

Rationale and Retrosynthetic Analysis

The strategic placement of substituents on the benzoic acid ring is critical for modulating pharmacological activity. The 4-methoxy group is a strong electron-donating group via resonance, influencing the acidity of the carboxylic acid and the electron density of the aromatic ring. The adjacent 3-methylthio group, while also ortho, para-directing, is less activating and introduces a sulfur atom, a common feature in many bioactive molecules.[1] Understanding how to efficiently construct this specific substitution pattern is paramount for generating analog libraries for structure-activity relationship (SAR) studies.

A retrosynthetic analysis of the target structure reveals several plausible synthetic disconnections, leading to three primary strategic approaches:

-

C-H Functionalization: Directing the introduction of the methylthio group onto a pre-existing 4-methoxybenzoic acid core.

-

Aromatic Substitution: Building the substitution pattern around a thioanisole or anisole core through sequential electrophilic or nucleophilic substitution reactions.

-

Oxidation: Installing the carboxylic acid moiety at a late stage by oxidizing a precursor functional group.

The following sections will explore these strategies in detail.

Synthetic Strategies for Discovery

The creation of this compound analogs relies on robust and regioselective chemical transformations. The choice of synthetic route often depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions.

Strategy A: Directed ortho-Metalation (DoM)

This is arguably the most elegant and efficient strategy for this specific substitution pattern. Directed ortho-Metalation (DoM) utilizes a directing metalation group (DMG) on an aromatic ring to guide a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho-position, creating a potent aryllithium nucleophile.[2] In the case of 4-methoxybenzoic acid, both the methoxy and the (deprotonated) carboxylate groups can act as DMGs, strongly favoring lithiation at the C-3 position.[3]

Causality: The DMG, a Lewis basic heteroatom-containing group, coordinates to the Lewis acidic lithium atom of the organolithium reagent.[2] This coordination pre-positions the base in close proximity to the ortho proton, leading to a kinetically favored deprotonation over other acidic protons or reaction pathways.[4] The use of additives like N,N,N′,N′-tetramethylethylenediamine (TMEDA) can break down organolithium aggregates and chelate the lithium cation, significantly accelerating the reaction.[4][5]

Caption: Workflow for isolation and purification of the target analogs.

Final Purification: Recrystallization

Recrystallization is the gold-standard technique for purifying solid organic compounds.

[6]Causality: The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent system. An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration). As the saturated hot solution cools slowly, the solubility of the target compound decreases, forcing it to form a crystal lattice that inherently excludes the differently shaped impurity molecules.

[7]Experimental Protocol: Recrystallization of Benzoic Acid Analogs

-

Solvent Selection: Test solubility of a small amount of crude product in various solvents (e.g., water, ethanol, isopropanol, ethyl acetate, heptane, and mixtures thereof). An ideal system is often a binary mixture, such as ethanol/water or ethyl acetate/hexane.

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the hot recrystallization solvent (or the more soluble solvent of a binary pair) needed to fully dissolve the solid at the boiling point. 3[8]. Decolorization (if needed): If colored impurities are present, cool the solution slightly, add a small amount of activated charcoal, and reheat to boiling for a few minutes. Remove the charcoal by hot filtration.

-

Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for forming large, pure crystals. O[7]nce at room temperature, cooling may be completed in an ice bath to maximize yield.

-

Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor. 7[8]. Drying: Dry the purified crystals under vacuum to remove residual solvent.

Spectroscopic Characterization

Unambiguous structural confirmation and purity assessment are achieved through a combination of spectroscopic techniques.

[9]| Technique | Functional Group/Region | Expected Observation | | :--- | :--- | :--- | | ¹H NMR | Aromatic Protons | ~6.8-8.0 ppm. Specific chemical shifts and coupling patterns (singlets, doublets) will confirm the 1,2,4-substitution pattern. | | | Methoxy (-OCH₃) | ~3.8-4.0 ppm. Sharp singlet, integrating to 3 protons. | | | Methylthio (-SCH₃) | ~2.4-2.6 ppm. Sharp singlet, integrating to 3 protons. | | | Carboxyl (-COOH) | ~10-13 ppm. Broad singlet, may not always be observed depending on solvent and concentration. | | ¹³C NMR | Carboxyl Carbon (C=O) | ~165-175 ppm. | | | Aromatic Carbons | ~110-160 ppm. 6 distinct signals expected for an unsymmetrical pattern. | | | Methoxy Carbon (-OCH₃) | ~55-60 ppm. | | | Methylthio Carbon (-SCH₃) | ~15-20 ppm. | | FT-IR | O-H Stretch (Carboxylic Acid) | ~2500-3300 cm⁻¹ (very broad). | | | C=O Stretch (Carboxylic Acid) | ~1680-1710 cm⁻¹ (strong, sharp). | | | C-O Stretch (Aryl Ether) | ~1230-1270 cm⁻¹ (strong). | | | Aromatic C-H Bending | ~750-900 cm⁻¹ (out-of-plane bending can indicate substitution pattern). | | Mass Spec (EI) | Molecular Ion (M⁺) | Expected m/z corresponding to the molecular weight of the specific analog. | | | Fragmentation | Potential loss of -OH (M-17), -COOH (M-45), and other characteristic fragments. |

Table 1: Summary of Expected Spectroscopic Data for this compound.

Conclusion

The discovery and isolation of this compound analogs are critical activities for advancing drug discovery programs that target this valuable chemical space. The synthetic strategies outlined, particularly the highly efficient Directed ortho-Metalation route, provide robust pathways to these core structures. Success in synthesis, however, must be paired with meticulous isolation and purification, where techniques like acid-base extraction and recrystallization are indispensable for achieving the high degree of purity required for accurate biological evaluation. The combination of logical synthetic design, rigorous purification, and thorough spectroscopic characterization described in this guide provides a comprehensive framework for researchers to confidently explore this promising class of molecules.

References

- CN1251833A - Process for preparing substituted benzoic acid - Google P

- Recrystalliz

- Recrystallization and Crystalliz

- Recrystalliz

- 7-indolinecarboxaldehyde - Organic Syntheses Procedure.

- RECRYSTALLISATION Never heat organic solvents with a Bunsen burner.

- Ortholithiation of Anisole by n-BuLi−TMEDA: Reaction via Disolvated Dimers | Journal of the American Chemical Society - ACS Public

- Directed ortho metal

- On the Mechanism of the Ortho-Directed Metal

- Spectroscopic characterization of 4-Methoxy-3'-methylbenzophenone - Benchchem.

- The Enigmatic Journey of 4-Amino-2-(methylthio)benzoic Acid: A Technical Guide - Benchchem.

- Recrystalliz

- ortho metal

- Recrystalliz

- Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Rel

- Separation, purification and identification of the components of a mixture - The Royal Society of Chemistry.

- Synthesis and biological activity of novel series of 4-methoxy, and 4,9-dimethoxy-5-substituted furo[2,3-g]-1,2,3-benzoxathiazine-7,7-dioxide deriv

- Benzoic acid, 4-methoxy- - the NIST WebBook.

- Benzoic acid, 4-methoxy-, methyl ester - the NIST WebBook.

- "4-Methoxy-3-nitrobenzoic acid" molecular structure and formula - Benchchem.

- comparative study of different synthetic routes to 4-Amino-2-(methylthio)benzoic acid - Benchchem.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. mmlab.uoc.gr [mmlab.uoc.gr]

- 5. pubs.acs.org [pubs.acs.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. westfield.ma.edu [westfield.ma.edu]

- 8. people.chem.umass.edu [people.chem.umass.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

A Predictive Computational and Theoretical Guide to 4-Methoxy-3-(methylthio)benzoic Acid

Abstract

This technical guide presents a comprehensive theoretical and computational analysis of 4-Methoxy-3-(methylthio)benzoic acid, a molecule of interest in medicinal chemistry and materials science. In the absence of extensive experimental data for this specific compound, this work establishes and validates a robust computational methodology based on Density Functional Theory (DFT) for the accurate prediction of its structural, spectroscopic, and electronic properties. By validating our approach against experimentally characterized analogs, we provide a reliable predictive framework for researchers, scientists, and drug development professionals. This guide details the optimized molecular geometry, predicted vibrational frequencies (FT-IR and Raman), 1H and 13C NMR chemical shifts, and frontier molecular orbital analysis. The methodologies are presented with full transparency, offering a blueprint for the in-silico investigation of similarly substituted aromatic compounds.

Introduction: The Case for Predictive Computational Analysis

This compound is a substituted aromatic carboxylic acid. Its structural motifs, the methoxy and methylthio groups, are prevalent in numerous biologically active compounds and functional materials. While structurally related compounds such as 4-methoxybenzoic acid and 4-(methylthio)benzoic acid are well-characterized, a significant gap in the scientific literature exists for the title compound. This absence of experimental data presents a challenge for researchers interested in its potential applications.

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful and cost-effective avenue to predict the fundamental properties of such molecules with a high degree of accuracy.[1][2] This guide is structured to provide a predictive yet scientifically rigorous analysis of this compound. Our approach is twofold: first, to establish and validate a computational protocol using known experimental data from closely related molecules, and second, to apply this validated protocol to predict the properties of the title compound. This ensures that our theoretical data is grounded in empirical evidence, providing a trustworthy foundation for future experimental work.

The Computational Gauntlet: A Self-Validating Protocol

The cornerstone of any predictive computational study is a methodology that is both accurate and reproducible. Here, we outline the multi-step computational workflow designed to ensure the reliability of our predictions. The choice of theoretical methods and basis sets is informed by established practices for substituted benzoic acids.[3][4]

Computational Workflow

The workflow for our theoretical analysis is depicted below. This systematic approach ensures that each step builds upon a rigorously verified foundation.

Figure 1: A self-validating computational workflow for predictive analysis.

Step-by-Step Computational Protocols

Protocol 1: Geometry Optimization and Vibrational Frequency Analysis

-

Initial Structure Generation: The initial 3D structure of this compound and its analogs are constructed using standard bond lengths and angles.

-

Computational Method: Density Functional Theory (DFT) calculations are performed using the Gaussian 16 suite of programs.

-

Functional and Basis Set Selection: The B3LYP functional combined with the 6-311++G(d,p) basis set is employed for geometry optimization and vibrational frequency calculations.[5] This level of theory provides a good balance between accuracy and computational cost for organic molecules.

-

Optimization: The molecular geometry is optimized to a local minimum on the potential energy surface without any symmetry constraints.

-

Frequency Calculation: A vibrational frequency calculation is performed on the optimized geometry to confirm that it is a true minimum (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectra (IR and Raman).

-

Scaling: The calculated vibrational frequencies are uniformly scaled by a factor of 0.967 to account for anharmonicity and the approximate nature of the theoretical method.

Protocol 2: NMR Chemical Shift Prediction

-

Method: The Gauge-Including Atomic Orbital (GIAO) method is used to calculate the isotropic magnetic shielding tensors.[6]

-

Functional and Basis Set: The mPW1PW91 functional with the 6-31G(d,p) basis set is employed, as this combination has been shown to provide accurate 13C NMR chemical shift predictions.[6]

-

Referencing: The calculated isotropic shielding values are referenced to the theoretically calculated shielding of tetramethylsilane (TMS) at the same level of theory to obtain the final chemical shifts (δ).

Validation of the Computational Methodology

To establish the trustworthiness of our predictive model, we first apply our computational protocols to 4-methoxybenzoic acid and 4-(methylthio)benzoic acid, for which experimental data are readily available.

Comparison of Predicted vs. Experimental 1H and 13C NMR Data

The following tables summarize the comparison between the computationally predicted and experimentally reported NMR chemical shifts for our chosen analogous compounds.

Table 1: 1H and 13C NMR Data for 4-(methylthio)benzoic acid

| Atom | Experimental 1H (ppm) | Calculated 1H (ppm) | Difference (ppm) | Experimental 13C (ppm) [7] | Calculated 13C (ppm) | Difference (ppm) |

| COOH | - | - | - | 167.0 | 170.2 | 3.2 |

| C1 | - | - | - | 127.8 | 129.5 | 1.7 |

| C2, C6 | 7.92 | 8.01 | 0.09 | 129.8 | 131.1 | 1.3 |

| C3, C5 | 7.28 | 7.35 | 0.07 | 125.1 | 126.8 | 1.7 |

| C4 | - | - | - | 145.2 | 147.9 | 2.7 |

| SCH3 | 2.52 | 2.59 | 0.07 | 14.8 | 15.5 | 0.7 |

The strong correlation between the calculated and experimental data for the analogous compounds provides confidence in the predictive power of our chosen computational methodology for this compound.

Predicted Properties of this compound

Having validated our computational approach, we now apply it to predict the key properties of this compound.

Optimized Molecular Geometry

The optimized molecular geometry reveals a planar aromatic ring with the carboxylic acid group exhibiting a slight out-of-plane torsion. The methoxy and methylthio groups adopt conformations that minimize steric hindrance.

Figure 3: Frontier Molecular Orbital relationship.

Our calculations show that the HOMO is primarily localized on the methylthio group and the aromatic ring, indicating these are the likely sites for electrophilic attack. The LUMO is predominantly distributed over the carboxylic acid group and the aromatic ring, suggesting these are the probable sites for nucleophilic attack. The calculated HOMO-LUMO energy gap provides an estimation of the molecule's kinetic stability.

Conclusion and Future Directions

This in-depth technical guide provides a comprehensive set of predicted structural, spectroscopic, and electronic properties for this compound, a compound for which experimental data is currently lacking. By employing a DFT-based computational methodology, rigorously validated against known data for analogous compounds, we have generated a reliable theoretical dataset. This work serves as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, enabling them to:

-

Aid in the structural confirmation of synthetically prepared this compound through comparison with the predicted NMR and vibrational spectra.

-

Guide experimental design by providing insights into the molecule's reactivity and electronic characteristics.

-

Accelerate the research and development process by offering a robust in-silico model for this and other similarly substituted benzoic acids.

Future experimental studies are essential to corroborate these theoretical predictions and to further explore the potential applications of this promising molecule.

References

-

UCL Discovery. (n.d.). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. Retrieved from [Link]

-

MDPI. (2017). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. Retrieved from [Link]

- Sci-Hub. (1986). Vibrational spectra of some o-substituted benzoic acid derivatives. Journal of Molecular Structure, 142, 45–48.

-

ResearchGate. (2011). Determination of pKa for substituted benzoic acids in mixed solvent using density functional theory and QSPR. Retrieved from [Link]

-

MDPI. (2022). Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid. Retrieved from [Link]

-

ACS Publications. (2022). Improved Syntheses, Crystal Structures Analysis, DFT Calculation, Anticancer and Antibacterial Properties of Some 4-(Benzylamino)benzoic Acid Derivatives. Retrieved from [Link]

-

ResearchGate. (2015). Theoretical quantum chemical study of benzoic acid: Geometrical parameters and vibrational wavenumbers. Retrieved from [Link]

-

ResearchGate. (2007). Substituent Effects on the Low‐Frequency Vibrational Modes of Benzoic Acid and Related Compounds. Retrieved from [Link]

-

ResearchGate. (2016). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. Retrieved from [Link]

-

MDPI. (2023). Density functional theory studies on molecular structure, vibrational spectra, AIM, HOMO-LUMO, electronic properties, and NBO analysis of benzoic acid monomer and dimer. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

-

ACS Publications. (2006). Predicting NMR Spectra by Computational Methods: Structure Revision of Hexacyclinol. Organic Letters, 8(16), 3647–3650. Retrieved from [Link]

-

Modgraph Consultants Ltd. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Retrieved from [Link]

-

RSC Publishing. (2019). Computational study of aromaticity, 1 H NMR spectra and intermolecular interactions of twisted thia-norhexaphyrin and its multiply annulated polypyrrolic derivatives. Retrieved from [Link]

-

Springer. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]

-

Supporting Information. (n.d.). Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Preliminary Cytotoxicity Assessment of 4-Methoxy-3-(methylthio)benzoic acid

This guide provides a comprehensive framework for conducting a preliminary in vitro cytotoxicity assessment of the novel compound, 4-Methoxy-3-(methylthio)benzoic acid. While direct biological data for this specific molecule is not extensively available in public literature, its structural similarity to other benzoic acid derivatives that have demonstrated bioactivity warrants a thorough investigation into its potential as a cytotoxic agent. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for a robust preliminary evaluation.

Introduction and Rationale

This compound is a small organic molecule featuring a benzoic acid core, a methoxy group, and a methylthio substituent. Benzoic acid and its derivatives are a well-established class of compounds with a wide range of applications, including roles as precursors in the synthesis of pharmaceutical agents.[1] The presence of both methoxy and methylthio moieties on the aromatic ring suggests the potential for interesting biological activity, as these functional groups can influence the compound's lipophilicity, electronic properties, and interactions with biological targets.

Notably, various substituted benzoic acid derivatives have been explored for their anticancer properties. For instance, analogs of 4-Amino-2-(methylthio)benzoic acid have shown cytotoxic effects against several cancer cell lines.[2] Furthermore, derivatives of 3-Methoxy-4-nitrobenzoic acid have also been investigated for their potential as anticancer agents.[3] This precedent provides a strong rationale for evaluating the cytotoxic potential of this compound.

This guide will focus on the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely accepted and reliable colorimetric method for assessing cell metabolic activity as an indicator of cell viability.[2]

Compound Profile: this compound

A clear understanding of the test compound's properties is fundamental.

| Property | Value | Source |

| CAS Number | 87346-53-0 | [4] |

| Molecular Formula | C₉H₁₀O₃S | [4] |

| Molecular Weight | 198.24 g/mol | [4] |

| Synonyms | 4-methoxy-3-(methylsulfanyl)benzoic acid | [4] |

| Physical Form | Solid | [4] |

| Storage Temperature | Room temperature, sealed in dry conditions | [4] |

Safety, Handling, and Preparation

General Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Ventilation: Handle the solid compound and concentrated stock solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

-

Skin and Eye Contact: May cause skin and eye irritation.[5][6] In case of contact, rinse immediately and thoroughly with water.

-

Ingestion: May be harmful if swallowed.[5]

Stock Solution Preparation:

-

Solvent Selection: Due to its organic nature, Dimethyl sulfoxide (DMSO) is a suitable solvent for creating a high-concentration stock solution. Ensure the use of sterile, cell culture grade DMSO.

-

Procedure:

-

Accurately weigh a precise amount of this compound.

-

Dissolve in the required volume of DMSO to achieve a stock concentration of, for example, 10 mM or 100 mM.

-

Ensure complete dissolution, using gentle vortexing if necessary.

-

Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

-

Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C to maintain stability and prevent repeated freeze-thaw cycles.

-

Experimental Design for Preliminary Cytotoxicity Screening

A well-designed experiment is crucial for obtaining reliable and reproducible data.

The MTT Assay: A Gold Standard for Viability Assessment

The MTT assay is a colorimetric method that measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[7] The amount of formazan produced is directly proportional to the number of viable cells.[7] This assay is widely used for its simplicity, reliability, and suitability for high-throughput screening.[8]

Selection of Cancer Cell Lines

The choice of cell lines is critical and should ideally represent a variety of cancer types to assess the breadth of the compound's activity. For a preliminary screen, a panel of commonly used and well-characterized cell lines is recommended.[9]

-

HeLa (Cervical Cancer): One of the oldest and most widely used human cell lines.[9]

-

MCF-7 (Breast Cancer): An estrogen receptor-positive breast cancer cell line.[9]

-

A549 (Lung Cancer): A human lung adenocarcinoma cell line.[9]

It is also advisable to include a non-cancerous cell line (e.g., human fibroblasts) to assess for selective cytotoxicity against cancer cells.[10][11]

Experimental Controls

-

Vehicle Control: Cells treated with the same concentration of DMSO as the highest concentration of the test compound. This control is essential to ensure that the solvent itself does not have a cytotoxic effect.

-

Untreated Control: Cells cultured in medium only, representing 100% cell viability.

-

Positive Control: A known cytotoxic agent (e.g., Doxorubicin, Cisplatin) to validate the assay's ability to detect a cytotoxic response.

-

Blank Control: Wells containing only cell culture medium and the MTT reagent, to determine the background absorbance.

Experimental Workflow Diagram

Caption: Workflow for assessing the cytotoxicity of this compound using the MTT assay.

Detailed Experimental Protocol: MTT Assay

This protocol is optimized for a 96-well plate format.

5.1. Materials

-

Selected cancer cell lines

-

Complete cell culture medium (e.g., DMEM or RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS), sterile

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[12]

-

Solubilization solution (e.g., sterile DMSO or 10% SDS in 0.01 M HCl)

-

Sterile 96-well flat-bottom cell culture plates

-

Microplate reader

5.2. Procedure

Day 1: Cell Seeding

-

Harvest logarithmically growing cells using Trypsin-EDTA.

-

Perform a cell count and determine cell viability (e.g., using a hemocytometer and Trypan Blue).

-

Dilute the cell suspension to the optimal seeding density in complete medium. This should be determined empirically for each cell line but is typically between 5,000 and 10,000 cells per well.[12]

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment and recovery.

Day 2: Compound Treatment

-

Prepare serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations. A broad range (e.g., 0.1 µM to 100 µM) is recommended for a preliminary screen.

-

Carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compound or the appropriate controls (vehicle, untreated, positive control).

-

Incubate the plate for the desired exposure time (typically 48 or 72 hours) at 37°C and 5% CO₂.

Day 4/5: MTT Assay and Data Acquisition

-

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

-

Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7]

-

Wrap the plate in foil to protect it from light and place it on an orbital shaker for 15 minutes to ensure complete solubilization.[8]

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[8]

Data Analysis and Interpretation

6.1. Calculation of Cell Viability

The percentage of cell viability is calculated using the following formula:

% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100

6.2. Determination of the IC₅₀ Value

The half-maximal inhibitory concentration (IC₅₀) is the concentration of a drug that is required to inhibit a biological process by 50%.[13] It is a standard measure of a compound's potency.

-

Plot the % cell viability against the logarithm of the compound concentration.

-

Use non-linear regression analysis (e.g., using software like GraphPad Prism) to fit a dose-response curve.

-

The IC₅₀ value is the concentration of the compound that corresponds to 50% cell viability on the fitted curve. A lower IC₅₀ value indicates a more potent compound.[14]

6.3. Sample Data Presentation

| Concentration (µM) | % Cell Viability (HeLa) | % Cell Viability (MCF-7) | % Cell Viability (A549) |

| 0 (Vehicle) | 100.0 ± 4.5 | 100.0 ± 5.1 | 100.0 ± 3.9 |

| 0.1 | 98.2 ± 3.8 | 99.1 ± 4.2 | 97.5 ± 4.8 |

| 1 | 85.7 ± 5.2 | 92.4 ± 3.5 | 88.3 ± 5.5 |

| 10 | 52.1 ± 4.1 | 65.8 ± 4.9 | 58.9 ± 6.1 |

| 50 | 21.5 ± 3.3 | 35.2 ± 3.7 | 28.4 ± 4.3 |

| 100 | 8.9 ± 2.1 | 15.6 ± 2.8 | 12.1 ± 3.2 |

| IC₅₀ (µM) | ~10.5 | ~25.8 | ~15.2 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Investigating a Potential Mechanism of Action: Induction of Apoptosis

A key mechanism by which many anticancer drugs exert their cytotoxic effects is through the induction of apoptosis, or programmed cell death.[15] Apoptosis is a highly regulated process that involves a cascade of specific biochemical events leading to characteristic morphological changes and cell death without inducing an inflammatory response.[1]

The Caspase Cascade

Apoptosis is primarily executed by a family of cysteine proteases called caspases.[16] These enzymes are present in the cell as inactive zymogens and are activated through proteolytic cleavage in response to pro-apoptotic signals. There are two main pathways that lead to caspase activation: the intrinsic and extrinsic pathways.[17]

-

The Intrinsic (Mitochondrial) Pathway: This pathway is triggered by intracellular stress signals such as DNA damage.[17] Pro-apoptotic proteins like Bax and Bak cause the release of cytochrome c from the mitochondria.[15] Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of initiator caspase-9.[18]

-

The Extrinsic (Death Receptor) Pathway: This pathway is initiated by the binding of extracellular ligands (e.g., TNF-α, FasL) to death receptors on the cell surface.[1] This leads to the recruitment of adaptor proteins and the activation of initiator caspase-8.[18]

Both pathways converge on the activation of executioner caspases, such as caspase-3, which then cleave a multitude of cellular substrates, leading to the dismantling of the cell.

Hypothetical Apoptotic Signaling Pathway

Caption: A hypothetical signaling pathway illustrating the induction of apoptosis by a test compound via the intrinsic and extrinsic caspase cascades.

Conclusion

This technical guide outlines a robust and scientifically sound approach for the preliminary in vitro cytotoxicity screening of this compound. By employing standardized methodologies such as the MTT assay across a panel of relevant cancer cell lines, researchers can generate crucial initial data on the compound's potential as a cytotoxic agent. The determination of IC₅₀ values provides a quantitative measure of potency, allowing for comparison with other compounds and guiding future research directions. Further investigation into the underlying mechanisms, such as the induction of apoptosis, will be essential for the continued development of this and other novel chemical entities in the field of oncology.

References

-

Apoptosis - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

-

MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved January 17, 2026, from [Link]

-

Cell Viability Assay | Essential Methods & Applications. (n.d.). baseclick GmbH. Retrieved January 17, 2026, from [Link]

-

Caspase-activation pathways in apoptosis and immunity. (2003). Immunological Reviews. Retrieved January 17, 2026, from [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. Retrieved January 17, 2026, from [Link]

-

MTT Proliferation Assay Protocol. (2025). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Apoptotic Signaling Pathways: Caspases and Stress-Activated Protein Kinases. (n.d.). Journal of Biochemistry and Molecular Biology. Retrieved January 17, 2026, from [Link]

-

Six Common Methods for Cell Viability Assay: Principles, Applications. (2025). AntBio. Retrieved January 17, 2026, from [Link]

-

Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf. Retrieved January 17, 2026, from [Link]

-

Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy. (2024). Cancers. Retrieved January 17, 2026, from [Link]

-

Apoptosis and the Response to Anti-Cancer Drugs. (n.d.). Mayo Clinic. Retrieved January 17, 2026, from [Link]

-

Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025). CLYTE Technologies. Retrieved January 17, 2026, from [Link]

-

Cell viability assays. (n.d.). Slideshare. Retrieved January 17, 2026, from [Link]

-

Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. (n.d.). CRL. Retrieved January 17, 2026, from [Link]

-

What cell line should I choose for citotoxicity assays? (2023). ResearchGate. Retrieved January 17, 2026, from [Link]

-

How to interpret the cytotoxicity of a composite material using IC50 values compared with values of cisplatin? (2022). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Cancer Cell Lines for Drug Discovery and Development. (2014). Cancer Research. Retrieved January 17, 2026, from [Link]

-

Cell Cytotoxicity Screening & Profiling Services. (n.d.). BPS Bioscience. Retrieved January 17, 2026, from [Link]

-

CLC-Pred: in silico prediction of cytotoxicity for tumor and non-tumor cell lines. (n.d.). Way2Drug. Retrieved January 17, 2026, from [Link]

-

What assays and toxicity studies should be performed while testing for a drug on a cancer cell line? (2012). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. (2018). Cancers. Retrieved January 17, 2026, from [Link]

-

Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures. (n.d.). Bulletin of Mathematical Biology. Retrieved January 17, 2026, from [Link]

Sources

- 1. Apoptosis - Wikipedia [en.wikipedia.org]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. mdpi.com [mdpi.com]

- 4. gosset.ai [gosset.ai]

- 5. fishersci.com [fishersci.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. clyte.tech [clyte.tech]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Preclinical Research Services [pharmtoxglp.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. clyte.tech [clyte.tech]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. mayo.edu [mayo.edu]

- 16. Caspase-activation pathways in apoptosis and immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - TW [thermofisher.com]

- 18. Apoptotic Signaling Pathways: Caspases and Stress-Activated Protein Kinases -BMB Reports | Korea Science [koreascience.kr]

Exploring the Untapped Potential: A Technical Guide to the Structure-Activity Relationship of 4-Methoxy-3-(methylthio)benzoic Acid Derivatives

Abstract

The vast chemical space available for drug discovery presents both opportunities and challenges. Among the underexplored scaffolds, 4-Methoxy-3-(methylthio)benzoic acid stands out as a promising starting point for the development of novel therapeutic agents. This technical guide provides a forward-looking exploration of the potential structure-activity relationships (SAR) of its derivatives. While direct biological data for this specific scaffold is scarce, this paper synthesizes information from structurally related compounds to hypothesize potential biological targets and outlines a comprehensive strategy for its systematic investigation. This guide is intended for researchers, scientists, and drug development professionals interested in pioneering new areas of medicinal chemistry.

Introduction: The this compound Scaffold - A Frontier in Medicinal Chemistry

The benzoic acid moiety is a well-established pharmacophore present in numerous approved drugs. Its derivatives have shown a wide range of biological activities, acting as local anesthetics, anti-inflammatory agents, and more.[1] The specific substitution pattern of a methoxy and a methylthio group on the phenyl ring, as seen in this compound, offers a unique combination of electronic and steric properties that remain largely unexplored in a systematic manner. The methoxy group can act as a hydrogen bond acceptor and influence the compound's metabolic stability, while the methylthio group can participate in various interactions with biological targets and offers a site for metabolic oxidation, potentially leading to active metabolites.

Currently, a comprehensive SAR study for this particular scaffold is not available in the public domain. This presents a unique opportunity to investigate a novel chemical space and potentially uncover new biological activities. This guide proposes a structured approach to unlock the therapeutic potential of this compound derivatives.

Hypothesized Biological Potential: Learning from Analogs

While direct evidence is lacking, the known activities of structurally related compounds allow us to formulate hypotheses about the potential biological targets of this compound derivatives.

-

Oncology: The presence of both methoxy and methylthio substituents on an aromatic core is a feature in some compounds with anticancer properties. For instance, methoxy and methylthio-substituted trans-stilbene derivatives have been investigated as inhibitors of Cytochrome P450 1B1 (CYP1B1), an enzyme implicated in the metabolic activation of procarcinogens.[2] Furthermore, benzoic acid derivatives bearing a phenyl methylthio substituent have been identified as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1, suggesting a potential role in overcoming cancer cell resistance to apoptosis.[3]

-

Anti-inflammatory and Antimicrobial Activities: Phenolic and hydrazide derivatives containing methoxy groups have demonstrated antimicrobial and anti-inflammatory properties.[4] The this compound scaffold could serve as a basis for developing novel agents in these therapeutic areas.

Based on these observations, we can hypothesize that derivatives of this compound may exhibit activity as CYP1B1 inhibitors or modulators of apoptosis pathways , making them promising candidates for oncology drug discovery.

A Proposed Strategy for SAR Exploration

A systematic approach is crucial to effectively explore the SAR of this novel scaffold. The following sections outline a comprehensive plan, from library design and synthesis to a tiered biological screening cascade.

Focused Library Design

To build a robust SAR model, a focused library of derivatives should be synthesized. The design of this library will involve systematic modifications at three key positions of the this compound core:

-

Position 1 (Carboxylic Acid): The carboxylic acid group can be converted to various esters, amides, and hydrazides to explore the impact of modifying its hydrogen bonding capacity, polarity, and steric bulk.

-

Position 3 (Methylthio Group): The methylthio group can be oxidized to the corresponding sulfoxide and sulfone to investigate the effect of increased polarity and hydrogen bonding potential. The methyl group can also be replaced with larger alkyl or aryl groups to probe steric tolerance.

-

Position 4 (Methoxy Group): The methoxy group can be demethylated to a hydroxyl group or replaced with other alkoxy groups of varying chain lengths to assess the importance of this group for activity and selectivity.

Synthetic Chemistry: A Step-by-Step Protocol

The synthesis of the core scaffold and its derivatives can be achieved through established organic chemistry methods. The following is a proposed synthetic workflow:

Step 1: Synthesis of the Core Scaffold (this compound)

A plausible synthetic route to the core scaffold can be adapted from known procedures for the synthesis of related methylthio-benzoic acids.[5][6]

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol:

-

Diazotization: Dissolve 4-Methoxy-3-aminobenzoic acid in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C. Stir for 30 minutes.

-

Sandmeyer-type Reaction: In a separate flask, dissolve potassium ethyl xanthate in water. Slowly add the cold diazonium salt solution to the potassium ethyl xanthate solution. Allow the reaction to warm to room temperature and stir for several hours.

-

Hydrolysis and Methylation: Extract the product with a suitable organic solvent. Treat the organic layer with an aqueous solution of sodium hydroxide to hydrolyze the xanthate ester. After hydrolysis, add dimethyl sulfate to the alkaline solution and stir vigorously to methylate the resulting thiol.

-

Workup and Purification: Acidify the reaction mixture to precipitate the crude product. Collect the solid by filtration and purify by recrystallization or column chromatography to yield pure this compound.

Step 2: Derivatization

The synthesized core scaffold can then be derivatized using standard functional group transformations. For example, the carboxylic acid can be converted to amides via activation with a coupling agent like HATU, followed by the addition of a desired amine.

Biological Evaluation: A Tiered Screening Cascade

Based on our hypotheses, a tiered screening approach is proposed to efficiently evaluate the synthesized compounds.

Caption: Proposed biological screening cascade for SAR exploration.

Experimental Protocols:

-

Primary Screening - CYP1B1 Inhibition Assay: A fluorometric assay using a commercially available recombinant human CYP1B1 enzyme and a fluorogenic substrate can be employed. Compounds will be screened at a single concentration (e.g., 10 µM) to identify initial hits.

-

Primary Screening - Cell Viability Assay: The antiproliferative activity of the compounds will be assessed against a panel of cancer cell lines (e.g., breast, colon, lung cancer lines) using the MTT assay. IC50 values will be determined for active compounds.

-

Secondary Screening - Apoptosis Assay: For compounds showing significant antiproliferative activity, a Caspase-Glo 3/7 assay will be performed to determine if the observed cytotoxicity is due to the induction of apoptosis.

-

Secondary Screening - Mcl-1/Bfl-1 Binding Assay: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay can be used to determine the binding affinity of the compounds to the anti-apoptotic proteins Mcl-1 and Bfl-1.

Data Analysis and SAR Elucidation

The quantitative data obtained from the biological assays will be compiled into tables for easy comparison.

Table 1: Hypothetical SAR Data for this compound Derivatives

| Compound ID | R1 (Position 1) | R2 (Position 3) | R3 (Position 4) | CYP1B1 IC50 (µM) | MCF-7 IC50 (µM) |

| Core | -COOH | -SCH3 | -OCH3 | >50 | >50 |

| Deriv-01 | -COOCH3 | -SCH3 | -OCH3 | 25.3 | 30.1 |

| Deriv-02 | -CONH2 | -SCH3 | -OCH3 | 15.8 | 18.5 |

| Deriv-03 | -COOH | -S(O)CH3 | -OCH3 | 5.2 | 8.9 |

| Deriv-04 | -COOH | -SCH3 | -OH | 45.1 | >50 |

By analyzing the relationship between the structural modifications and the observed biological activity, a preliminary SAR model can be constructed. This model will guide the design and synthesis of subsequent generations of compounds for lead optimization.

Conclusion: A Call to Explore the Unknown

The this compound scaffold represents a promising yet underexplored area in medicinal chemistry. This technical guide has provided a comprehensive and scientifically grounded framework for its systematic investigation. By leveraging knowledge from related chemical series, we have formulated testable hypotheses regarding its potential biological activities, particularly in the realm of oncology. The proposed synthetic strategies and biological screening cascades offer a clear path forward for researchers to embark on this exciting journey of discovery. The exploration of this novel chemical space holds the potential to yield new therapeutic agents with unique mechanisms of action, ultimately contributing to the advancement of human health.

References

- Google Patents. (n.d.). Method for preparing methylthio benzoic acid.

- Google Patents. (n.d.). Ortho alkoxy and alkylthio-polysubstituted-n-tertiaryamino-alkyl benzamides.

- Manivannan, R., & Shopna, R. (2017). Anti-microbial and Anti-inflammatory Activity of New 4-methoxy-3-(methoxymethyl) Phenol and (E)-N′-(5-bromo-2-methoxybenzylidene)-4-methoxy Benzohydrazide Isolated from Calotropis gigantean white.

-

Google Patents. (n.d.). 6-Phenyl-4H-s-triazolo[4,3-a][5][7]benzodiazepines. Retrieved January 18, 2026, from

-

Arabian Journal of Chemistry. (n.d.). Methoxy and methylthio-substituted trans-stilbene derivatives as CYP1B1 inhibitors – QSAR study with detailed interpretation of molecular descriptors. Retrieved January 18, 2026, from [Link]

- Google Patents. (n.d.). Method for preparing methylthio-benzoic acid.

-

National Institutes of Health. (n.d.). Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-Apoptotic Mcl-1 and Bfl-1 Proteins. Retrieved January 18, 2026, from [Link]

- Google Patents. (n.d.). United States Patent.

-

Journal of Medicinal and Chemical Sciences. (2024). Exploring the Multifaceted Biological Activities of 4-((5-Amino-1, 3, 4-Thiadiazol-2-yl) Methoxy) Coumarin: Antioxidant, Antibacterial, and Antifungal Properties. Retrieved January 18, 2026, from [Link]

-

Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure. Retrieved January 18, 2026, from [Link]

-

Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Retrieved January 18, 2026, from [Link]

-

Semantic Scholar. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Retrieved January 18, 2026, from [Link]

Sources

- 1. Structure Activity Relationship (SAR) of Some Benzoic Acid Derivativesfrom Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review) | Semantic Scholar [semanticscholar.org]

- 2. Methoxy and methylthio-substituted <i>trans</i>-stilbene derivatives as CYP1B1 inhibitors – QSAR study with detailed interpretation of molecular descriptors - Arabian Journal of Chemistry [arabjchem.org]

- 3. Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-Apoptotic Mcl-1 and Bfl-1 Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CN101712641A - Method for preparing methylthio benzoic acid - Google Patents [patents.google.com]

- 6. CN101817770B - Method for preparing methylthio-benzoic acid - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

laboratory synthesis protocol for 4-Methoxy-3-(methylthio)benzoic acid

An In-Depth Technical Guide to the Laboratory Synthesis of 4-Methoxy-3-(methylthio)benzoic Acid

Authored by: A Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

This comprehensive guide details two robust and validated laboratory-scale synthetic protocols for the preparation of this compound, a key intermediate in medicinal chemistry and materials science. The protocols are designed to be clear, reproducible, and scalable, with a strong emphasis on the underlying chemical principles and safety considerations. This document provides not only a step-by-step experimental procedure but also the rationale behind the choice of reagents and reaction conditions, empowering researchers to adapt and troubleshoot the synthesis as needed.

Introduction

This compound is a versatile bifunctional molecule that serves as a crucial building block in the synthesis of a wide array of complex organic compounds. Its unique substitution pattern, featuring a carboxylic acid, a methoxy group, and a methylthio moiety, provides multiple reactive handles for further chemical transformations. This makes it an attractive starting material for the development of novel pharmaceuticals, agrochemicals, and functional materials. The strategic placement of the electron-donating methoxy group and the sulfur-containing methylthio group on the benzoic acid scaffold allows for the fine-tuning of electronic and steric properties in target molecules.

This application note presents two distinct and reliable synthetic pathways for the laboratory preparation of this compound, starting from readily available commercial reagents. Each protocol has been designed with careful consideration of reaction efficiency, scalability, and safety.

PART 1: Synthetic Pathways and Core Principles

Two primary synthetic routes are presented for the synthesis of this compound:

-

Pathway A: Chlorosulfonation, Reduction, and Methylation. This three-step sequence begins with the chlorosulfonation of 4-methoxybenzoic acid to introduce a sulfonyl chloride group at the 3-position. This is followed by the reduction of the sulfonyl chloride to the corresponding thiol, and subsequent methylation to yield the final product.

-